Cas no 2734448-05-4 (5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine)

5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine
- 5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine
- EN300-1810463
- 2734448-05-4
-
- インチ: 1S/C11H10FN3/c12-9-4-1-8(2-5-9)3-6-11-10(13)7-14-15-11/h1-7H,13H2,(H,14,15)/b6-3+
- InChIKey: ZJPRWMGCAIMSPG-ZZXKWVIFSA-N
- SMILES: FC1C=CC(=CC=1)/C=C/C1=C(C=NN1)N
計算された属性
- 精确分子量: 203.08587549g/mol
- 同位素质量: 203.08587549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- XLogP3: 1.9
5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1810463-0.25g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 0.25g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1810463-0.1g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 0.1g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1810463-10.0g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1810463-1g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1810463-10g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 10g |
$5897.0 | 2023-09-19 | ||
Enamine | EN300-1810463-5.0g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1810463-2.5g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 2.5g |
$2688.0 | 2023-09-19 | ||
Enamine | EN300-1810463-1.0g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1810463-0.05g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 0.05g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1810463-0.5g |
5-[2-(4-fluorophenyl)ethenyl]-1H-pyrazol-4-amine |
2734448-05-4 | 0.5g |
$1316.0 | 2023-09-19 |
5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amineに関する追加情報
Introduction to 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine (CAS No. 2734448-05-4)
5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine, identified by the chemical compound code CAS No. 2734448-05-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic aromatic structure known for its broad spectrum of biological activities and therapeutic potential. The presence of a fluorophenyl substituent and an ethenyl side chain in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The pyrazole core of 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Pyrazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of fluorine at the 4-position of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for drug efficacy and bioavailability. Additionally, the ethenyl group provides a flexible linker that can be modified to optimize binding interactions with target proteins.
In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for therapeutic applications. Among these, 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine has emerged as a compound of interest due to its structural features and potential biological functions. The fluorine atom in the phenyl ring not only influences the electronic properties of the molecule but also plays a crucial role in its interactions with biological targets. This has led to investigations into its potential as an intermediate in synthesizing more complex drug molecules.
One of the most compelling aspects of 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine is its versatility in medicinal chemistry. The pyrazole scaffold can be further functionalized to create derivatives with enhanced potency and selectivity. Researchers have explored various modifications, including substitutions at different positions of the pyrazole ring and the phenyl group, to fine-tune the pharmacological profile of the compound. These efforts have resulted in several promising candidates that are being evaluated for their therapeutic efficacy.
The synthesis of 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-fluorobenzaldehyde and 1H-pyrazol-4-carboxamide, which are then coupled using palladium-catalyzed cross-coupling reactions. The introduction of the ethenyl group is achieved through vinylation reactions, which can be performed using various vinylation reagents and catalysts.
The pharmacological evaluation of 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes and receptors involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, preliminary in vivo studies indicate that this compound may exhibit anti-proliferative effects on cancer cell lines, making it a candidate for further investigation as an anti-cancer agent.
The structural features of 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine also make it an attractive scaffold for developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, it may be possible to modulate cellular processes that contribute to disease progression. The fluorine substituent is particularly important in this context, as it can enhance binding affinity and selectivity towards kinase targets.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-amine. Molecular modeling techniques allow researchers to predict how different modifications will affect the biological activity of a molecule before conducting expensive wet-lab experiments. This approach has significantly reduced the time required to identify promising candidates for further testing.
The development of novel therapeutic agents is an ongoing challenge in modern medicine. However, compounds like 5-2-(4-fluorophenyl)ethenyl-1H-pyrazol-4-am ine offer hope by providing new chemical entities with unique properties that can be exploited for therapeutic benefit. As research continues to uncover new biological functions and mechanisms, it is likely that this compound will play an increasingly important role in drug discovery and development.
In conclusion,5 - 2 - ( 4 - fluoro phen yl ) eth en yl - 1 H - py ra z ol - 4 - am ine ( CAS No . 27344 48 - 05 - 4 ) is a promisin g compoun d with a rich pharma cological pa tient el i gible . Its structura l feat ures , inclu ding th e py ra z ole core , flu oro phen yl sub stitu ent , an d eth en yl side cha in , endow it with unique propertie s tha t make it a valuable candidate for further exploration . With continued research an d deve lopment , th is compoun d ha s th e poten tial to contribute significantly to th e fie l d o f pharma ceutica l ch emistry an d med icin al bi ology .
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